4-Bromo-2-methoxy-6-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol
Overview
Description
4-Bromo-2-methoxy-6-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol is a complex organic compound that features a bromine atom, a methoxy group, and a trifluoromethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methoxy-6-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol typically involves multiple steps. One common method includes the following steps:
Methoxylation: The addition of a methoxy group to the aromatic ring.
Piperazine Substitution: The attachment of a piperazine ring to the aromatic system.
Each of these steps requires specific reagents and conditions, such as the use of bromine for bromination, methanol for methoxylation, and trifluoromethyl iodide for trifluoromethylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methoxy-6-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce various functional groups to the aromatic ring .
Scientific Research Applications
4-Bromo-2-methoxy-6-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methoxy-6-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(trifluoromethyl)phenyl derivatives: These compounds share similar structural features but may have different substituents on the aromatic ring.
Methoxy-substituted phenols: Compounds with methoxy groups on the phenol ring, which can exhibit similar reactivity and properties.
Piperazine derivatives: Compounds containing the piperazine ring, often used in medicinal chemistry.
Uniqueness
4-Bromo-2-methoxy-6-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various research applications .
Properties
IUPAC Name |
4-bromo-2-methoxy-6-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrF3N2O2/c1-27-17-11-15(20)9-13(18(17)26)12-24-5-7-25(8-6-24)16-4-2-3-14(10-16)19(21,22)23/h2-4,9-11,26H,5-8,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGYBGUADRBDKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrF3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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